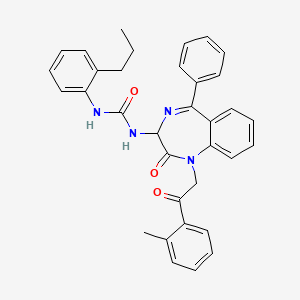
1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-n-propylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-n-propylphenyl)urea is a useful research compound. Its molecular formula is C34H32N4O3 and its molecular weight is 544.655. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-n-propylphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-n-propylphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Urea-Based Biosensors
Recent advancements in urea-based biosensors have demonstrated their potential in detecting and quantifying urea concentrations. Urea is a significant compound in the human body as an end product of nitrogen metabolism, and its abnormal levels are associated with various health conditions. Biosensors employing enzyme urease as a bioreceptor element have been developed, utilizing materials such as nanoparticles, conducting polymers, and carbon materials. These biosensors are crucial for applications in healthcare, agriculture, fisheries, and dairy industries due to their ability to detect urea with high sensitivity and specificity (Botewad et al., 2021).
Urea in Wine Analysis
The determination of urea concentration in wine is crucial due to its role in the formation of ethyl carbamate, a known carcinogen. Although not routinely measured, the concentration of urea in wine is essential for understanding yeast metabolism and preventing ethyl carbamate production. Various methods, including color-forming reactions, enzymatic hydrolysis, and chromatographic separation, are employed to determine urea levels in wine, highlighting the chemical's importance in food safety and quality control (Francis, 2006).
Urease Inhibitors in Medical Applications
Urease, the enzyme catalyzing urea hydrolysis, is implicated in infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. The development of various groups of urease inhibitors, including hydroxamic acids, phosphoramidates, urea derivatives, and heterocyclic compounds, signifies the potential of urea derivatives in treating these infections. Acetohydroxamic acid is the only clinically used compound for urinary tract infections via urease inhibition, although it has severe side effects. This highlights the potential for further exploration and development of urease inhibitors for medical applications (Kosikowska & Berlicki, 2011).
Synthesis and Biological Significance of 1,4-Diazepines
1,4-Diazepines, which are structurally related to the compound , exhibit a wide range of biological activities and are of significant medicinal importance. Researchers actively engage in synthesizing, characterizing, and evaluating the biological properties of 1,4-diazepines. These compounds are associated with various biological activities such as antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer, indicating their potential use in pharmaceutical industries (Rashid et al., 2019).
特性
IUPAC Name |
1-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-(2-propylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N4O3/c1-3-13-24-15-8-11-20-28(24)35-34(41)37-32-33(40)38(22-30(39)26-18-9-7-14-23(26)2)29-21-12-10-19-27(29)31(36-32)25-16-5-4-6-17-25/h4-12,14-21,32H,3,13,22H2,1-2H3,(H2,35,37,41) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQADFPGDTKTNIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-n-propylphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Bromo-4-[difluoro(methoxy)methyl]benzene](/img/structure/B2382215.png)
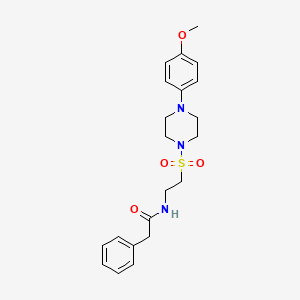
![4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol](/img/structure/B2382219.png)
![N-[4-Chloro-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2382221.png)
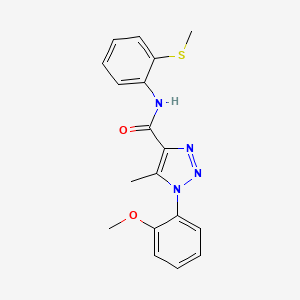
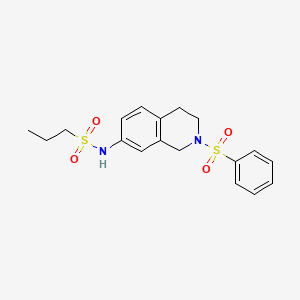
![5-(4-fluorophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2382227.png)
![N-(2-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2382228.png)
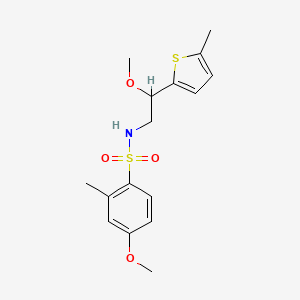
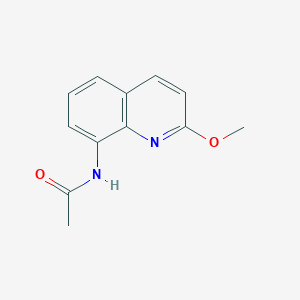
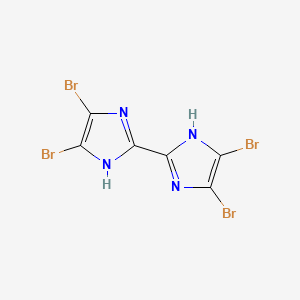
![2-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2382234.png)

![1-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-phenoxyethanone](/img/structure/B2382237.png)